molecular formula C6H11BrO B1272162 4-(Bromomethyl)tetrahydropyran CAS No. 125552-89-8

4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162
CAS No.: 125552-89-8
M. Wt: 179.05 g/mol
InChI Key: LMOOYAKLEOGKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

4-(Bromomethyl)tetrahydropyran is classified as hazardous under the Hazardous Products Regulations . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many compounds . The bromomethyl group in this compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of kinases and phosphatases, which are crucial for the regulation of cell growth and differentiation . Additionally, this compound can impact cellular redox status by interacting with antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification . Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have shown that very high doses of this compound can cause adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological activity and effectiveness in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)tetrahydropyran can be synthesized through several methods. One common method involves the bromination of tetrahydropyran-4-methanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted tetrahydropyran derivatives.

    Oxidation: Tetrahydropyran-4-carboxylic acid.

    Reduction: Tetrahydropyran-4-methanol.

Comparison with Similar Compounds

    Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.

    4-(Bromomethyl)tetrahydrofuran: Similar to 4-(Bromomethyl)tetrahydropyran but with a five-membered ring structure.

Uniqueness: this compound is unique due to its six-membered ring structure, which provides greater stability and reactivity compared to five-membered ring analogs. This stability makes it a preferred intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOOYAKLEOGKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378338
Record name 4-(Bromomethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125552-89-8
Record name 4-(Bromomethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)tetrahydropyran
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)tetrahydropyran
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)tetrahydropyran
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)tetrahydropyran
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)tetrahydropyran
Reactant of Route 6
4-(Bromomethyl)tetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.